Quinoxaline-5,8-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline-5,8-dicarboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrazine ring, with carboxylic acid groups at the 5 and 8 positions. Quinoxalines are known for their diverse biological activities and have significant applications in medicinal chemistry, materials science, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quinoxaline-5,8-dicarboxylic acid can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions. This reaction typically proceeds in the presence of catalysts such as zinc triflate or molecular iodine . Another method involves the use of transition-metal-free conditions, which are more environmentally friendly and cost-effective .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Quinoxaline-5,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides, which have enhanced biological activities.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Quinoxaline-5,8-dicarboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of quinoxaline-5,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives can inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, these compounds can modulate signaling pathways related to inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound of quinoxaline-5,8-dicarboxylic acid, lacking the carboxylic acid groups.
Pyrazine: A simpler nitrogen-containing heterocycle with similar structural features.
Pyridopyrazine: A fused ring system with additional nitrogen atoms, offering different biological activities.
Uniqueness: this compound is unique due to the presence of carboxylic acid groups, which enhance its solubility and reactivity.
Eigenschaften
CAS-Nummer |
569660-09-9 |
---|---|
Molekularformel |
C10H6N2O4 |
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
quinoxaline-5,8-dicarboxylic acid |
InChI |
InChI=1S/C10H6N2O4/c13-9(14)5-1-2-6(10(15)16)8-7(5)11-3-4-12-8/h1-4H,(H,13,14)(H,15,16) |
InChI-Schlüssel |
BDKLYPXIJUUCLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1C(=O)O)N=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.